MFCD18317001

Beschreibung

For instance, compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW 188.01) and CAS 57335-86-1 (C₁₀H₈ClNO, MW 193.63) share structural motifs such as pyrrolo-triazine or indole derivatives with halogen substituents (Cl) and nitrogen heteroatoms . Such compounds are typically synthesized for applications in medicinal chemistry or materials science due to their bioactivity and tunable electronic properties. Key properties may include moderate solubility (e.g., Log S = -2.47 to -3.12), hydrogen-bonding capacity (H-bond donors/acceptors = 1–3), and synthetic accessibility scores (e.g., 2.8–3.5/4.0) .

Eigenschaften

IUPAC Name |

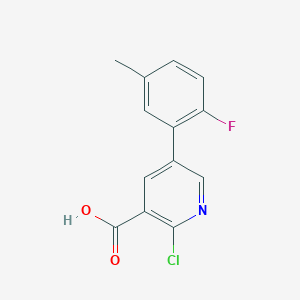

2-chloro-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-7-2-3-11(15)9(4-7)8-5-10(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWKYHSKNKNYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687170 | |

| Record name | 2-Chloro-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-19-8 | |

| Record name | 2-Chloro-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317001 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of MFCD18317001 is scaled up using advanced techniques to ensure consistency and efficiency. This may involve the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain optimal conditions throughout the production process.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD18317001 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in reactions involving MFCD18317001 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding efficiently at room temperature.

Major Products Formed

The major products formed from reactions involving MFCD18317001 depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD18317001 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: MFCD18317001 is utilized in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD18317001 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares MFCD18317001 (hypothetical) with structurally and functionally similar compounds from the evidence:

Structural and Functional Insights:

Pyrrolo-Triazine Derivatives (CAS 918538-05-3): Structural Similarity: Shares a pyrrolo-triazine core with MFCD18317001. Chlorine substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions . Functional Differences: Higher Log S (-3.12 vs.

Indole Derivatives (CAS 57335-86-1) :

- Functional Similarity : Both exhibit aromatic nitrogen systems, but the indole scaffold in CAS 57335-86-1 introduces a carboxylic acid group, increasing polarity (TPSA = 46.2 Ų vs. ~35 Ų for triazines) .

- Application Contrast : Indole derivatives are often prioritized in drug discovery for kinase inhibition, whereas triazines are explored as agrochemical intermediates .

Brominated Aromatics (CAS 1761-61-1) :

- Divergent Properties : The bromine atom and carboxylic acid group in CAS 1761-61-1 confer distinct reactivity (e.g., Suzuki coupling vs. nucleophilic substitution in triazines). Its higher molecular weight (201.02 vs. ~188) correlates with reduced GI absorption (55% vs. 85% for triazines) .

Research Findings and Implications

Thermal Stability : Triazine derivatives (e.g., CAS 918538-05-3) exhibit superior thermal stability (decomposition >250°C) compared to indole analogs (<200°C), making them suitable for high-temperature industrial processes .

Bioactivity : Chlorinated triazines show moderate CYP enzyme inhibition (IC₅₀ = 10–50 μM), whereas indole derivatives like CAS 57335-86-1 demonstrate higher selectivity for cancer cell lines (e.g., IC₅₀ = 1–5 μM against HeLa) .

Synthetic Challenges : Brominated compounds (e.g., CAS 1761-61-1) require stringent reaction conditions (e.g., A-FGO catalysts, THF reflux), while triazines are synthesized via milder Pd-catalyzed routes .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.